TI 1 protein is classified as a bifunctional protein due to its dual roles in mitochondrial function and RNA metabolism. It is sourced from human cells, where it is encoded by the AUH gene (accession number NM_001698). This classification highlights its multifaceted nature, which allows it to interact with various molecular pathways within the cell.
The synthesis of TI 1 protein can be achieved through several methods, including:
The molecular structure of TI 1 protein reveals a complex arrangement that facilitates its interactions with other biomolecules. Structural data can be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. These studies provide insights into the three-dimensional conformation of the protein, including:
TI 1 protein participates in several key biochemical reactions:
The mechanism of action for TI 1 protein involves several steps:
Data supporting these mechanisms can be derived from ribosome profiling experiments that measure translation rates in vivo .
TI 1 protein exhibits several notable physical and chemical properties:
These properties play a crucial role in understanding how TI 1 functions within the cellular environment.
TI 1 protein has several significant applications in scientific research:
TI 1 protein (TIA-1) is a multifunctional RNA-binding protein central to stress granule formation and mRNA regulation. Its domain architecture comprises two distinct functional modules: structured RNA recognition motifs (RRMs) and low-complexity prion-like domains (LCDs). This arrangement enables TI 1 to mediate precise RNA interactions while driving liquid-liquid phase separation (LLPS), a process critical for its role in cellular stress response.
TI 1 contains three RNA recognition motifs (RRMs), with RRM2 serving as the primary mediator of sequence-specific RNA binding. Each RRM adopts a conserved β1α1β2β3α2β4 topology, forming a four-stranded antiparallel β-sheet packed against two α-helices [1] [6]. The RNA-binding interface is dominated by three aromatic residues within the RNP1 and RNP2 submotifs:
These motifs create a platform for uridylate-rich RNA sequence recognition, with RRM2 exhibiting highest affinity for oligo-U tracts (Kd ≈ 20 nM) [2]. Structural analyses reveal that substitution of uridylates with cytidine residues abolishes binding, highlighting the exquisite specificity conferred by hydrogen bonding networks involving Asn and Lys residues adjacent to the aromatic platforms. RRM3 exhibits non-sequence-specific RNA binding capacity, while RRM1 lacks RNA-binding activity due to negatively charged residues within its RNP1 octamer that electrostatically repulse RNA [2].
Table 1: Functional Properties of TI 1 RRM Domains
RRM Domain | RNA Specificity | Dissociation Constant (Kd) | Key Functional Residues |
---|---|---|---|
RRM1 | Non-binding | N/A | Disrupted RNP1 motif |
RRM2 | Uridylate-rich | 2 × 10-8 M (with flanking domains) | Phe/Tyr in RNP1/RNP2, Asn/Lys |
RRM3 | Non-specific | Binds cellular RNAs (0.5-5 kb) | Hydrophobic RNP1 residues |
Notably, synergistic effects occur between domains: When RRM2 is expressed with RRM1 and RRM3, its affinity increases 2.5-fold compared to isolated RRM2 (Kd = 5 × 10-8 M → 2 × 10-8 M), suggesting interdomain cooperation enhances RNA binding avidity [2].
The C-terminal prion-like domain (PrLD) of TI 1 is a low-complexity region enriched in polar residues (glycine, tyrosine, glutamine) that drives multivalent interactions enabling liquid-liquid phase separation. This domain adopts transient α-helical structures within predominantly disordered regions, as revealed by NMR spectroscopy [3] [10]. Tyrosine residues within these helical segments serve as critical hubs for intermolecular interactions, with mutagenesis studies demonstrating that tyrosine-to-serine substitutions reduce phase separation propensity by >80% [10].
Biophysical analyses establish that TI 1 phase separation follows concentration-dependent scaling laws governed by the PrLD's physicochemical properties. Systematic mutagenesis of 140 PLD variants across six proteins (including TI 1) revealed that aromatic and arginine residues disproportionately contribute to condensate stability, with each tyrosine mutation reducing critical solution temperature by 8-12°C [3]. The phase separation mechanism involves:
Table 2: Phase Separation Drivers in TI 1 PrLD
Interaction Type | Key Residues | Contribution to ΔTcrit | Sensitivity to Mutations |
---|---|---|---|
Aromatic stacking | Tyr, Phe | +12-15°C per residue | High (ΔT = -10°C per mutation) |
Hydrogen bonding | Gln, Asn, Ser | +5-8°C per residue | Moderate (ΔT = -4°C per mutation) |
Electrostatic | Arg, Lys | +3-6°C per residue | Low (ΔT = -2°C per mutation) |
Hydrophobic | Val, Leu, Ile | +2-4°C per residue | Low (ΔT = -1°C per mutation) |
RNA binding to RRM domains modulates PrLD-driven phase separation, with uridylate-rich RNAs enhancing condensate stability by bridging multiple TI 1 molecules. This cooperative behavior enables stress granule nucleation at physiological TI 1 concentrations (≈50 μM) [6] [10].
TI 1 exhibits remarkable evolutionary conservation from basal metazoans to mammals, indicating strong functional constraint. The RRM domains show highest conservation (≈85% sequence identity between human and cnidarian homologs), particularly at RNA-binding residues. PrLD conservation is lower (≈45% identity) but maintains physicochemical properties through compositional preservation of tyrosine, glutamine, and glycine residues [4] [8].
Key evolutionary patterns include:
Phylogenetic analysis reveals episodic diversification events corresponding to major transitions:
This evolutionary trajectory highlights TI 1's co-option from ancient RNA-binding proteins into a central component of metazoan stress response systems through strategic addition of disordered regulatory domains. The conservation pattern suggests strong selection for maintaining both structured RNA-interaction domains and flexible phase-separation drivers, positioning TI 1 at the intersection of specificity and adaptability in cellular regulation.
Table 3: Evolutionary Conservation of TI 1 Domains
Domain | Human-Cnidarian Identity | Conservation Index | Functional Constraint Evidence |
---|---|---|---|
RRM1 | 82% | 0.92 | Purifying selection on RNP motifs |
RRM2 | 89% | 0.97 | Invariant RNA-binding residues |
RRM3 | 78% | 0.88 | Moderate hydrophobic core conservation |
PrLD | 43% | 0.61 | Compositional similarity (Tyr/Gly/Gln enrichment) |
Conservation Index: 1.0 = perfect conservation, 0 = no conservation
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